Product packaging for 11-Methylbenzo[a]carbazole(Cat. No.:CAS No. 13127-50-9)

11-Methylbenzo[a]carbazole

Cat. No.: B084985
CAS No.: 13127-50-9
M. Wt: 231.29 g/mol
InChI Key: ODHVRMYJIOFUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

11-Methylbenzo[a]carbazole is a synthetic benzo[a]carbazole derivative of significant interest in medicinal chemistry and oncology research. This compound is part of a class of molecules studied for their potential to interact with key biological targets. Related benzo[a]carbazole derivatives have been shown to exhibit notable estrogen receptor binding affinities, making them valuable tools for investigating hormone-dependent pathways and their role in diseases such as mammary cancer . The planar, polycyclic structure of the carbazole core facilitates intercalation into DNA and interaction with enzymes like topoisomerase II, a common mechanism for several anticancer agents . Researchers explore these properties to develop new therapeutic strategies aimed at inducing apoptosis and inhibiting tumor growth . Beyond oncology, the carbazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including antimicrobial and antioxidant effects, highlighting its versatility in bioactivity research . This product is intended for use as a reference standard or as a building block in the synthesis of more complex molecules for investigative purposes. It is supplied with detailed quality control documentation to ensure consistency and reliability in your experimental workflows. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B084985 11-Methylbenzo[a]carbazole CAS No. 13127-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13127-50-9

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

11-methylbenzo[a]carbazole

InChI

InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3

InChI Key

ODHVRMYJIOFUAK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Other CAS No.

13127-50-9

Synonyms

11-Methyl-11H-benzo[a]carbazole

Origin of Product

United States

Synthetic Methodologies for 11 Methylbenzo a Carbazole and Analogous Benzocarbazoles

Established Synthetic Strategies for Carbazole (B46965) Scaffolds

Classical methods for the synthesis of the carbazole core have been foundational in heterocyclic chemistry. These strategies, while sometimes requiring harsh conditions, have been adapted for the construction of more complex polycyclic systems like benzocarbazoles.

Adaptations of the Fischer-Borsche Cyclization for Polycyclic Systems

The Borsche–Drechsel cyclization, considered a specific application of the broader Fischer indole synthesis, is a key method for constructing the carbazole framework. bohrium.comwikipedia.org This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone of cyclohexanone to yield a 1,2,3,4-tetrahydrocarbazole. bohrium.comwikipedia.org Subsequent dehydrogenation or aromatization of this intermediate produces the final carbazole. bohrium.com

For the synthesis of polycyclic systems such as benzo[a]carbazoles, this methodology can be adapted by using appropriate polycyclic ketones or hydrazines. The core principle remains the acid-induced rearrangement of the hydrazone, which proceeds through a scispace.comscispace.com-sigmatropic rearrangement similar to the Fischer indole synthesis. wikipedia.org The versatility of this method has been instrumental in the synthesis of various carbazole alkaloids and related biologically active molecules. bohrium.com The Borsche–Drechsel cyclization has historically been significant for both the synthesis and structural determination of carbazole derivatives. bohrium.com

Bucherer Carbazole Synthesis and its Applicability

The Bucherer carbazole synthesis is another classical method that provides a route to carbazole derivatives from naphthols and aryl hydrazines in the presence of sodium bisulfite. wikipedia.orghandwiki.org This reaction is a valuable tool for the synthesis of polycyclic aromatic compounds, including benzocarbazoles. smolecule.com The reaction proceeds via intermediate products, which can be isolated to obtain compounds that are otherwise difficult to synthesize. researchgate.net The mechanism of the Bucherer reaction has been studied in detail, confirming its utility in creating complex heterocyclic structures. researchgate.net The applicability of this method extends to the synthesis of sterically hindered molecules, as demonstrated by the preparation of a tetramethyldipyrrolo bohrium.comhelicene. researchgate.net

Contemporary Approaches for Benzo[a]carbazole and Benzo[b]carbazole Construction

Modern synthetic chemistry has introduced a range of more efficient and selective methods for the construction of benzocarbazole skeletons. These contemporary approaches often utilize transition metal catalysis and photochemical reactions to achieve milder reaction conditions and broader substrate scope.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-C and C-H Functionalization)

Transition metal-catalyzed reactions, particularly those employing palladium, have become a cornerstone for the synthesis of complex aromatic systems, including carbazoles and their benzo-fused analogs. dntb.gov.ua Palladium-catalyzed C-H functionalization offers a direct and atom-economical way to form C-C and C-N bonds necessary for constructing the carbazole nucleus. nih.govmdpi.com

One notable strategy involves a palladium-catalyzed tandem directed C-H functionalization and amide arylation. organic-chemistry.org In this approach, a Pd(II) catalyst facilitates an intramolecular C-N coupling of 2-phenylacetanilides to form the carbazole ring. nih.gov The catalytic cycle often involves a Pd(II)/Pd(0) pathway, where the active Pd(II) species is regenerated by an oxidant like copper(II) acetate and oxygen. nih.govorganic-chemistry.org This method has proven effective for synthesizing a variety of substituted carbazoles under relatively mild conditions. organic-chemistry.org The directing group-assisted regioselective C-H activation of carbazoles allows for the precise installation of functional groups at specific positions. nih.gov

Table 1: Examples of Palladium-Catalyzed Carbazole Synthesis

Catalyst SystemStarting MaterialProductKey Features
Pd(OAc)₂ / Cu(OAc)₂ / O₂2-ArylacetanilidesSubstituted CarbazolesTandem C-H functionalization and C-N bond formation. organic-chemistry.org
Pd(II) catalystCarbazoles and MaleimidesC-1 Succinimide-substituted CarbazolesDirecting group-assisted regioselective C-H activation. nih.gov

Application of Suzuki-Miyaura Cross-Coupling in Benzocarbazole Ring Formation

The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming C-C bonds, has also been applied to the synthesis of benzocarbazoles. rsc.orgnih.gov This reaction typically couples an organoboron compound with an organohalide. youtube.comyoutube.com In the context of benzocarbazole synthesis, this can involve the intramolecular coupling of appropriately substituted precursors to form the fused aromatic ring system. rsc.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. nih.govyoutube.com While traditionally used for biaryl synthesis, its application has been extended to the construction of complex heterocyclic frameworks. nih.gov

Photochemical Routes: Visible-Light-Induced Tandem Reactions and Photoredox Catalysis for Benzocarbazoles

Photochemical methods offer an alternative, often milder, pathway for the synthesis of benzocarbazoles. These reactions utilize light energy to initiate cyclization reactions, frequently with high efficiency and selectivity. scispace.com

A notable example is the synthesis of 11H-benzo[a]carbazoles through a photoinduced 6π-electrocyclization of 2,3-disubstituted indoles. epa.gov This method is advantageous due to its simplicity and the ease of product isolation. epa.gov The required indole precursors can be prepared through a selective three-component condensation. epa.gov

Visible-light-induced tandem reactions and photoredox catalysis represent a more recent advancement in this area. researchgate.netrsc.org These methods often employ a photocatalyst that, upon excitation by visible light, can initiate a cascade of reactions leading to the desired product. frontiersin.org For instance, carbazoles can be synthesized from nitroarenes and Grignard reagents through an intermolecular thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization, without the need for an external catalyst. rsc.org Photoredox catalysis has also been utilized for C-H functionalization, enabling the formation of complex molecules under mild, light-driven conditions. beilstein-journals.orgbeilstein-journals.org

Sequential Organolithium Reagent Additions and Subsequent Reductions in Benzocarbazole Synthesis

A notable strategy for the synthesis of 6,11-disubstituted 5H-benzo[b]carbazoles involves the sequential and regioselective addition of organolithium reagents to indolo[1,2-b]isoquinoline-6,11-quinone, followed by a reduction step. researchgate.net This method provides a direct route to symmetrically and asymmetrically substituted benzocarbazoles. The process begins with the addition of a first organolithium reagent to the quinone starting material. This is followed by the addition of a second, different organolithium reagent. The resulting diol intermediate is not isolated but is directly reduced, typically using sodium borohydride, to yield the final 6,11-disubstituted 5H-benzo[b]carbazole. researchgate.net

Organolithium reagents are effective in these syntheses due to the highly polar nature of the carbon-lithium bond, which renders the carbon atom strongly nucleophilic and basic. wikipedia.orgyoutube.com This allows for addition to carbonyl compounds like quinones. wikipedia.org For instance, the tandem combination of methyllithium and lithium triethylborohydride (Super Hydride) has been successfully employed to produce 6-methylbenzo[b]carbazole. researchgate.net

Table 1: Examples of Sequential Addition-Reduction for Benzocarbazole Synthesis

Starting Material Reagent 1 Reagent 2 Reduction Step Product
Indolo[1,2-b]isoquinoline-6,11-quinone Methyllithium Lithium triethylborohydride - 6-Methylbenzo[b]carbazole
Indolo[1,2-b]isoquinoline-6,11-quinone Organolithium R¹Li Organolithium R²Li Sodium borohydride 6,11-Disubstituted 5H-benzo[b]carbazole

Microwave-Assisted Organic Synthesis (MAOS) for Efficient Carbazole Derivatization

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for the efficient derivatization of carbazoles, offering significant advantages over conventional heating methods. ijsr.net This approach is based on the observation that some organic reactions proceed much faster and result in higher yields when subjected to microwave irradiation. ijsr.net The application of MAOS in the synthesis of 1,2,3-triazole-based carbazole derivatives has demonstrated superior yields (72–96%) and dramatically reduced reaction times compared to conventional heating (64–94%). nih.gov For example, the synthesis of tetrahydrocarbazole-linked 1,2-diazoles achieved the best results when using a water-acetic acid mixture under microwave conditions, completing the reaction in just 4 minutes. researchgate.net This efficiency makes MAOS a valuable tool for the rapid synthesis of diverse carbazole libraries. ijsr.netrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Carbazole Derivatives

Synthesis Method Typical Reaction Time Typical Yield (%) Reference
Conventional Heating Several hours 64-94 nih.gov
Microwave-Assisted (MAOS) Minutes 72-96 nih.govresearchgate.net

Regioselective Synthesis and Strategic Functionalization of Benzocarbazole Cores

The ability to control the position of functional groups on the benzocarbazole framework is crucial for tailoring its properties. Regioselective synthesis ensures that substituents are introduced at specific sites on the molecule. One powerful method for achieving this is the Scholl reaction, which involves the oxidative coupling of carbazole units. nih.gov Research has shown that in the Scholl reactions of substrates containing two carbazole units linked by an o-phenylene bridge, new carbon-carbon bonds are formed preferentially at the C3 and C4 positions of N-alkyl carbazoles, demonstrating high regioselectivity. nih.gov

Furthermore, palladium-catalyzed reactions have been developed that allow for the highly regioselective synthesis of functionalized carbazoles through a sequence of intermolecular amination and intramolecular direct arylation. organic-chemistry.org This strategic functionalization allows for the construction of complex carbazole structures from readily available starting materials. organic-chemistry.orgnih.gov

Mechanistic Investigations of Benzocarbazole Formation Reactions

Understanding the mechanisms of benzocarbazole formation is essential for optimizing existing synthetic routes and developing new ones. This involves elucidating how the key carbon-carbon and carbon-nitrogen bonds are formed, analyzing the pathways of ring closure, and determining the role of catalysts and reagents in controlling the reaction's outcome.

Elucidation of C-C and C-N Bond Formation Mechanisms

The construction of the benzocarbazole skeleton relies on the strategic formation of new C-C and C-N bonds. A prominent example is the palladium-catalyzed tandem reaction that combines a directed C-H functionalization with an amide arylation. organic-chemistry.orgnih.gov The proposed mechanism for this transformation involves the initial association of the amide moiety to a Pd(II) species, which facilitates an ortho-palladation step (a C-H activation event). This is followed by a reductive elimination step that forms the crucial C-N bond, closing the carbazole ring. The resulting Pd(0) species is then reoxidized to Pd(II) by an oxidant like Cu(OAc)₂, allowing the catalytic cycle to continue. organic-chemistry.orgnih.gov Dehydrogenative C-N bond forming transformations have also been utilized in the synthesis of benzo-fused carbazolequinones. nih.gov

Analysis of Cyclization Pathways and Key Intermediates

The final ring-closing, or cyclization, step is a critical phase in benzocarbazole synthesis. Different synthetic approaches utilize distinct cyclization pathways. For example, a Brønsted acid-catalyzed synthesis of benzo[a]carbazole derivatives proceeds through an intramolecular cyclocondensation. nih.gov The proposed mechanism suggests that a 3-cyanoacetamide pyrrole precursor is first hydrolyzed by the acid catalyst to form an azaniumylidene intermediate. This intermediate then undergoes an intramolecular reaction where it interacts with a hydrogen atom on an adjacent ring, leading to the formation of the new fused ring system and yielding the benzo[a]carbazole product. nih.gov In other syntheses, such as those starting from allenes, spirocyclic species have been identified as key intermediates in the cyclization process. chim.it Photolytic methods for preparing 6a-methyl-6aH-benzo[a]carbazole have also been shown to proceed through distinct intermediates which can subsequently rearrange upon further irradiation. rsc.org

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents play a pivotal role in dictating the selectivity and efficiency of benzocarbazole synthesis. The choice of catalyst can dramatically influence the reaction pathway and yield. For instance, a visible-light-accelerated Rh(III)-catalyzed C–H annulation of aromatic amines with bicyclic alkenes provides an efficient route to benzocarbazole derivatives. acs.orgbohrium.comnih.gov In this system, the cooperation between the rhodium catalyst and visible-light irradiation allows the reaction to proceed smoothly at room temperature, delivering products in good to excellent yields. acs.org The catalyst system, often comprising [Cp*RhCl₂]₂ and a silver salt like AgNTf₂, is crucial for activating the C-H bond and facilitating the annulation process. acs.org Similarly, in palladium-catalyzed syntheses, reagents such as pivalic acid have been used as the reaction solvent to achieve greater reproducibility, higher yields, and a broader substrate scope compared to other acids. organic-chemistry.org

Computational and Theoretical Investigations of Benzocarbazole Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure and excited-state properties of many-body systems. researchgate.net These calculations are instrumental in predicting the behavior of benzocarbazole derivatives in various optoelectronic applications. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the response of the molecule to electromagnetic radiation.

The electronic properties of π-conjugated organic materials like benzocarbazoles are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting character. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy band gap (Egap), is a critical parameter that determines the chemical reactivity and the electronic and optical properties of the material. irjweb.comphyschemres.org

DFT calculations are widely employed to compute these energy levels. For instance, studies on various carbazole-based derivatives show that substitutions on the carbazole (B46965) core can significantly tune the HOMO and LUMO energies. iaamonline.orgnankai.edu.cn The introduction of electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups typically lower the LUMO level, often resulting in a smaller Egap. iaamonline.org A smaller energy gap is crucial for applications in organic electronics, as it facilitates electron excitation and enhances light absorption in the visible spectrum. physchemres.org

Computational studies on methyl-substituted carbazoles using the B3LYP/6-31G(d,p) level of theory have provided specific values for these parameters, demonstrating how structural modifications impact the electronic profile. jnsam.com

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for a Carbazole-CH3 System

Parameter B3LYP/6-31G(d,p) B3LYP-D3/6-311+G(2d,p)
HOMO (eV) -3.411 -3.678
LUMO (eV) Not Specified Not Specified
Egap (eV) 2.462 2.617

Data sourced from a computational study on Carbazole-CH3 systems. jnsam.com

TD-DFT is a primary computational tool for investigating the excited-state properties of molecules, allowing for the prediction of their optical absorption spectra. nih.gov Key parameters obtained from TD-DFT calculations include the maximum absorption wavelength (λmax), vertical excitation energies, and oscillator strengths. The λmax corresponds to the energy required to promote an electron from the ground state to the first major excited state. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition; a higher value indicates a stronger absorption. jksus.org

These parameters are directly related to the Light Harvesting Efficiency (LHE), which is a measure of a molecule's ability to absorb photons at a specific wavelength. LHE is calculated using the formula LHE = 1 - 10-f, where 'f' is the oscillator strength. A high LHE value is desirable for materials used in solar cells and other light-capturing devices. jnsam.comjnsam.com

Theoretical investigations have shown that for carbazole derivatives, the introduction of substituents can shift λmax to longer wavelengths (a bathochromic shift), which is often correlated with a decrease in the HOMO-LUMO energy gap. iaamonline.org For example, a computational analysis of a Carbazole-CH3 derivative predicted a high LHE, suggesting its potential as an effective dye for solar cells. jnsam.comjnsam.com

Table 2: Predicted Optoelectronic Properties for a Carbazole-CH3 System

Calculation Level Maximum Absorption Wavelength (λmax) Light Harvesting Efficiency (LHE)
B3LYP/6-31G(d,p) Not Specified 0.867
B3LYP-D3/6-311+G(2d,p) Not Specified 0.861

Data sourced from computational studies on Carbazole-CH3 systems. jnsam.comjnsam.com

Before calculating electronic and optical properties, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where DFT methods are used to find the minimum energy conformation. irjweb.com The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, harmonic vibrational frequency computations can be performed. These calculations predict the molecule's vibrational modes, which correspond to the stretching, bending, and rocking motions of its atoms. scirp.org The resulting theoretical vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the accuracy of the computational model. derpharmachemica.com For substituted aromatic systems, calculations can identify characteristic frequencies, such as the asymmetric and symmetric stretching and deformation modes of methyl (CH3) groups, which typically appear in specific regions of the infrared spectrum. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing a dynamic picture of processes like adsorption, diffusion, and self-assembly. mdpi.com

MD simulations can be employed to investigate the interaction of benzocarbazole molecules with surfaces, such as the clay mineral kaolinite (B1170537). Such studies are crucial for understanding environmental fate or for designing composite materials. Kaolinite is a layered aluminosilicate (B74896) mineral whose surfaces can adsorb organic molecules. sciencepublishinggroup.com

In a typical simulation, a model of the kaolinite surface is constructed, and one or more 11-Methylbenzo[a]carbazole molecules are placed near it. The simulation then calculates the forces between all atoms and tracks their trajectories over time. This allows for the analysis of the adsorption process, including the preferred orientation of the molecule on the surface and the strength of the interaction. Thermodynamic parameters, such as the binding free energy, can be calculated to determine the stability of the adsorbed state. Studies on the adsorption of other organic compounds onto kaolinite have shown that factors like pH and the presence of other ions can significantly influence the adsorption process. researchgate.netsapub.org

In the solid state or in concentrated solutions, benzocarbazole molecules can interact with each other through noncovalent forces, such as π-π stacking. These interactions can lead to the formation of dimers or larger aggregates. nih.gov Dimerization can significantly alter the photophysical properties of the material, often leading to changes in emission color and efficiency, which can be detrimental in applications like OLEDs. rsc.org

MD simulations can be used to explore the dimerization process. By simulating multiple benzocarbazole molecules in a simulation box, it is possible to observe how they approach and interact with each other. These simulations can identify the most stable dimer configurations and quantify the interaction energies. Research on other multi-carbazole systems has shown that steric hindrance and the dihedral angles between molecular subunits can be strategically modified to suppress the formation of undesirable dimers. rsc.org For instance, designing molecules where donor groups have flatter dihedral angles can create steric hindrance that prevents the face-to-face stacking required for dimerization. rsc.org

Quantum Chemical Calculations for Deriving Electronic and Chemical Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and chemical reactivity of complex organic molecules like benzocarbazole systems. These computational methods allow for the determination of a variety of molecular properties and reactivity descriptors that provide valuable insights into the behavior of these compounds. While specific computational studies on this compound are not extensively detailed in the reviewed literature, the principles and types of data derived can be understood from studies on related carbazole derivatives.

Research on various carbazole-based dyes illustrates the application of DFT to elucidate their structural, electronic, and optical properties. For instance, studies often employ methods like B3LYP with basis sets such as 6-31G(d,p) and B3LYP-D3/6-311+G(2d,p) to perform these calculations. Such computational analyses are crucial for understanding the potential of these molecules in applications like dye-sensitized solar cells (DSSCs) by examining their chemical reactivity and stability through quantum chemical descriptors. jnsam.com

Key electronic and chemical reactivity descriptors that are typically calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier molecular orbitals are fundamental in predicting the electronic and optical properties of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability.

Energy Gap (Eg): The difference between the LUMO and HOMO energies is the energy gap. A smaller energy gap generally implies higher chemical reactivity and is a critical factor in determining the electronic absorption and emission properties of the molecule. jnsam.com

Chemical Potential (μ): This descriptor indicates the electron donation capacity of a molecule.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. Softness is the reciprocal of hardness.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.

Detailed findings from computational studies on a set of carbazole derivatives, including a methyl-substituted carbazole, provide a practical example of the data generated through these quantum chemical calculations. The following tables summarize the calculated quantum chemical descriptors for Carbazole-CH3 alongside other derivatives for comparison.

Calculated Quantum Chemical Descriptors at B3LYP/6-31G(d,p) Level

ParameterCarbazole-HCarbazole-OHCarbazole-SHCarbazole-CH3
EHOMO (eV)-5.485-5.385-5.584-5.462
ELUMO (eV)-0.801-0.783-0.733-0.815
Eg (eV)4.6844.6024.8514.647
μ (eV)-3.143-3.084-3.159-3.139
η (eV)2.3422.3012.4262.324
S (eV-1)0.4270.4350.4120.430
ω (eV)2.1102.0692.0592.122

Calculated Quantum Chemical Descriptors at B3LYP-D3/6-311+G(2d,p) Level

ParameterCarbazole-HCarbazole-OHCarbazole-SHCarbazole-CH3
EHOMO (eV)-5.807-5.719-5.932-5.749
ELUMO (eV)-1.157-1.151-1.208-1.247
Eg (eV)4.6504.5684.7244.502
μ (eV)-3.482-3.435-3.570-3.498
η (eV)2.3252.2842.3622.251
S (eV-1)0.4300.4380.4230.444
ω (eV)2.6062.5812.7022.719

Data sourced from a computational study on carbazole-based derivatives for dye-sensitized solar cells. jnsam.com

From this data, it can be observed that the substitution of a methyl group (Carbazole-CH3) leads to the lowest energy gap (Eg) among the studied compounds at the B3LYP-D3/6-311+G(2d,p) level of theory. jnsam.com A lower Eg suggests greater chemical reactivity. jnsam.com The chemical potential (μ) values for all the derivatives are quite comparable, indicating similar electron donation capabilities. jnsam.com Furthermore, the Carbazole-CH3 derivative shows the highest electrophilicity index (ω) at the B3LYP-D3/6-311+G(2d,p) level, suggesting a higher capacity to accept electrons. jnsam.com These theoretical calculations are instrumental in predicting and understanding the behavior of such molecules, guiding further experimental work in various fields, including materials science and medicinal chemistry.

Applications of Benzocarbazole Derivatives in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The unique electronic structure of benzocarbazole derivatives makes them highly suitable for various functions within OLEDs. Their inherent charge-transporting capabilities and high photoluminescence quantum yields are key to the fabrication of efficient and stable devices. magtech.com.cn

Emitter Materials and Luminescent Properties

While specific data on the luminescent properties of 11-Methylbenzo[a]carbazole as a primary emitter is not extensively documented in publicly available research, the broader class of carbazole (B46965) derivatives is well-known for its potential as light-emitting materials. nih.gov The emission color of these compounds can be tuned from blue to green by modifying the molecular structure. nih.gov For instance, stable carbazole derivatives with peripheral diarylamines have been synthesized, exhibiting amorphous nature with high glass transition temperatures, making them suitable for fabrication into OLEDs. nih.gov Non-doped deep-blue OLEDs have been successfully fabricated using carbazole-π-imidazole derivatives, achieving high luminance and external quantum efficiencies. nih.gov

Table 1: Electroluminescent Performance of Representative Carbazole-Based Emitters

CompoundDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Emission ColorCIE Coordinates
BCzB-PPINon-doped4.4311,364Deep-Blue(0.159, 0.080)
DCBz-CNDoped4.36-Green-
Em1-based OLEDGuest emitter5-710,000White-

This table presents data for related carbazole derivatives to illustrate the potential performance, as specific data for this compound is not available.

Host Materials for Phosphorescent OLEDs (PhOLEDs) and Triplet Matrix Materials

One of the most significant applications of carbazole derivatives is as host materials in phosphorescent OLEDs (PhOLEDs). A high triplet energy is a crucial requirement for host materials to effectively confine the triplet excitons of the phosphorescent guest emitter. Carbazole and its derivatives, including benzocarbazoles, often possess the requisite high triplet energies. nih.govrsc.org

A novel "Ring-expansion" strategy has been proposed to optimize traditional carbazole-based host materials, resulting in rigid molecular skeletons and excellent charge transport properties, which facilitate the fabrication of efficient PhOLEDs with suppressed efficiency roll-off. elsevierpure.com For instance, a novel "M"-type carbazole/fluorene-based host material, mDCzPF, has been developed that demonstrates a high triplet energy and good charge transport ability, leading to a 10-fold improvement in the operational lifetime of red PhOLEDs compared to a "V"-type counterpart. nih.gov Furthermore, this host material was also compatible with a blue-emitting phosphorescent emitter, achieving a peak external quantum efficiency (EQE) of 18.3%. nih.gov

Table 2: Performance of PhOLEDs with Carbazole-Based Host Materials

Host MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)Color
mDCzPFPtNON (Blue)18.3-Blue
mDCzPFRed Emitter--Red
BBTC(piq)₂Ir(acac) (Red)19.3-Red

This table showcases the performance of various carbazole derivatives as host materials to provide context for the potential of this compound.

Hole Transport Materials and Charge Carrier Mobility

The electron-rich nature of the carbazole moiety imparts excellent hole-transporting properties to its derivatives. magtech.com.cnnih.gov This makes them ideal candidates for use as hole transport layers (HTLs) in OLEDs and other organic electronic devices. An efficient HTL should possess high hole mobility and good thermal stability to ensure the efficient injection and transport of holes from the anode to the emissive layer.

Carbazole-based materials have been shown to have high hole drift mobility, in some cases exceeding 10⁻⁴ cm²/V·s at high electric fields. nih.gov The introduction of carbazole units into polymer backbones has also been a successful strategy for developing high-performance HTLs. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitter Design

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling internal quantum efficiencies of up to 100% in OLEDs without the need for heavy metals. The design of TADF emitters typically involves creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is often achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within a donor-acceptor (D-A) molecular architecture.

Carbazole and its derivatives are widely used as the donor component in TADF emitters due to their strong electron-donating ability. rsc.orgresearchgate.net While specific TADF properties of this compound are not reported, theoretical studies on methyl-carbazole derivatives have shown that the addition of methyl groups can influence the energy levels and the ΔEST. mdpi.com For example, a highly twisted carbazole-fused DABNA derivative has been reported as an orange-red TADF emitter for OLEDs with a remarkable EQE of nearly 40%. nih.gov

Organic Photovoltaics and Solar Cells

The favorable electronic and photophysical properties of benzocarbazole derivatives also make them promising materials for organic photovoltaic (OPV) applications, including dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). mdpi.com

Design and Performance of Donor-π-Acceptor (D-π-A) Systems

In the context of organic solar cells, particularly DSSCs, the Donor-π-Acceptor (D-π-A) architecture is a widely adopted molecular design strategy for organic dyes (sensitizers). In this design, an electron-donating unit (D) is connected to an electron-accepting unit (A) through a π-conjugated bridge. This configuration facilitates intramolecular charge transfer upon photoexcitation, which is a critical step in the generation of photocurrent.

Benzo[a]carbazole has been successfully utilized as a donor moiety in D-π-A type organic dyes for DSSCs. nih.gov A series of metal-free organic dyes based on benzo[a]carbazole as the donor, a cyanoacrylic acid moiety as the acceptor/anchoring group, and different π-linkers (thiophene, furan, and oligothiophene) have been synthesized and investigated. nih.gov The photovoltaic performance of these dyes was found to be highly dependent on the nature of the π-conjugated linker. nih.gov

One particular dye from this series, JY23, which incorporates an oligothiophene linker, exhibited a broad incident photon-to-current conversion efficiency (IPCE) response up to 740 nm. nih.gov A DSSC fabricated with JY23 as the sensitizer achieved a power conversion efficiency (PCE) of 7.54% under standard AM 1.5 G irradiation. nih.gov

Table 3: Photovoltaic Performance of Benzo[a]carbazole-Based Dyes in DSSCs

Dyeπ-LinkerJsc (mA cm⁻²)Voc (mV)FFPCE (%)
JY21Thiophene----
JY22Furan----
JY23Oligothiophene14.87440.687.54

Data for JY21 and JY22 were not explicitly provided in the source but are part of the same study for comparison of π-linkers.

The excellent hole-transporting properties of carbazole derivatives also make them suitable for use as hole transport materials (HTMs) in perovskite solar cells, offering a promising alternative to the more commonly used and expensive spiro-OMeTAD. nih.gov

Influence of Molecular Architecture and Substituents on Photovoltaic Parameters

The performance of benzocarbazole derivatives in organic photovoltaic devices is profoundly influenced by their molecular architecture and the nature of their substituents. The strategic design of these molecules, particularly in donor-π-acceptor (D-π-A) configurations, is crucial for optimizing light absorption, charge separation, and charge transport, which are the key determinants of solar cell efficiency.

The introduction of different π-conjugated spacers to link the benzocarbazole donor to an acceptor group like cyanoacrylic acid can significantly alter photovoltaic parameters. Research on various spacer combinations—such as fluorene-thiophene (BFT), fluorene-furan (BFF), fluorene-phenyl (BFB), and thiophene-phenyl (BTB)—demonstrates this effect. The inclusion of a fluorene moiety as part of the spacer has been shown to result in higher molar extinction coefficients, which is beneficial for light harvesting researchgate.net. The structure of the π-linker also plays a critical role in modulating the electronic and optical properties of the entire molecule researchgate.net.

Furthermore, modifications to the central bridge in donor-π-donor (D-π-D) type molecules built around a benzocarbazole core can effectively tune their optoelectronic properties. Theoretical studies have shown that altering the central bridge group can lead to a lower energy band gap and a red shift in the absorption spectra, indicating a stronger electron-withdrawing character through extended conjugation nih.gov. Such modifications directly impact the open-circuit voltage (Voc) and the photocurrent density of the devices nih.gov. The addition of units like bithiophene to a carbazole derivative can impart a higher degree of rotational freedom at the molecular level, which in turn influences the morphology and light absorption characteristics of the resulting material films bohrium.com. The chemical nature and position of substituents on the carbazole moiety itself can change the solubility, molecular packing, and orientation of the molecules on the semiconductor surface (e.g., TiO2) in dye-sensitized solar cells (DSSCs) nus.edu.sg.

Table 1: Influence of π-Spacer on Photovoltaic Properties of Benzocarbazole-Based Dyes Note: This table is illustrative, based on findings from cited research on benzocarbazole derivatives.

π-Spacer CombinationKey Architectural FeatureObserved Influence on Photovoltaic ParametersReference
Fluorene-Thiophene (BFT)Contains fluorene unitHigher molar extinction coefficient, beneficial for light harvesting. researchgate.net
Fluorene-Furan (BFF)Contains fluorene unitContributes to high molar extinction coefficient. researchgate.net
Thiophene-Phenyl (BTB)Non-fluorene based spacerDifferent electronic and optical properties compared to fluorene-containing dyes. researchgate.net
Modified Central BridgeStrong electron-withdrawing characterLeads to lower energy band gap and improved photocurrent density. nih.gov

Role of the Carbazole Moiety in Tunable Electronic Structures, Thermal Stability, and Electrochemical Properties

The carbazole moiety is a fundamental building block in materials for organic electronics, prized for its versatile properties. Its rigid, electron-rich aromatic structure provides a robust platform whose electronic characteristics can be systematically tuned, while also imparting excellent thermal and electrochemical stability. mdpi.com

Tunable Electronic Structures: The carbazole molecule's structure, featuring a pyrrole ring fused to two benzene (B151609) rings, creates an electron-rich aromatic system with extensive electron delocalization mdpi.com. This inherent electronic structure makes it an excellent hole-transporting material mdpi.com. Crucially, the carbazole molecule can be chemically modified at various positions, allowing for precise alterations of its electrical and optical properties researchgate.net. The nitrogen atom in the carbazole ring is a common site for substitution, and attaching different functional groups can tune the frontier molecular orbital energy levels (HOMO and LUMO) researchgate.netnbinno.com. This tunability is vital for designing materials used in organic light-emitting diodes (OLEDs) and solar cells, as it allows for the alignment of energy levels between different layers within a device to ensure efficient charge injection and transport nbinno.com. For instance, linking carbazole with electron-accepting units like 1,3,4-oxadiazole and cyano moieties can create materials with deep HOMO and LUMO levels, facilitating electron transport rsc.org.

Thermal Stability: A key advantage of using the carbazole moiety is the high thermal stability it confers to the resulting materials. The rigid molecular structure of carbazole and its derivatives leads to high glass transition temperatures (Tg) and decomposition temperatures (Td) researchgate.netacs.org. For example, certain phenanthroimidazole–carbazole hybrids exhibit excellent thermal stability with Tg values ranging from 143–282 °C researchgate.net. Other benzocarbazole derivatives have shown decomposition temperatures between 270 °C and 462 °C and glass transition temperatures from 78 °C to 127 °C researchgate.net. This robustness is critical for the operational lifetime and reliability of organic electronic devices, which can generate heat during operation rsc.org.

Table 2: Thermal Properties of Various Carbazole Derivatives Note: This table compiles data for different carbazole-based materials to illustrate the typical thermal stability imparted by the carbazole moiety.

Compound TypeGlass Transition Temp. (Tg)Decomposition Temp. (Td)Reference
Phenanthroimidazole–carbazole hybrids143–282 °CNot specified researchgate.net
Benzocarbazole derivatives78–127 °C270–462 °C researchgate.net
TAZ-Phenylcarbazole derivatives99–103 °CNot specified researchgate.net
Carbazole/dibenzo[b,d]furan derivatives>190 °CUp to 400 °C rsc.org

Electrochemical Properties: The carbazole moiety is redox-active, meaning it can undergo reversible oxidation and reduction processes, a fundamental property for charge transport in electronic devices acs.orgepa.govacs.org. The electron-rich nature of the carbazole functional group makes it the primary site of oxidation in many derivatives acs.org. The electrochemical properties of these materials are often investigated using cyclic voltammetry, a technique that helps determine electronic characteristics such as molecular energy levels and redox potentials researchgate.net. Studies on poly(2,7-carbazole)s show that they undergo reversible oxidation, producing radical cations and dications with the charge localized on the carbazole subunits epa.govacs.org. The presence of electron-withdrawing substituents on the nitrogen atom can significantly increase the conductivity of these polymers epa.govacs.org. This ability to control the electrochemical behavior through chemical modification underscores the versatility of the carbazole core in designing tailored materials for specific electronic applications researchgate.net.

Environmental Aspects and Remediation Strategies for Carbazole Derivatives

Environmental Occurrence and Distribution in Contaminated Matrices (e.g., Coal Tar, Crude Oil, Creosote (B1164894), Stormwater)

Carbazole (B46965) and its derivatives, including methylated and benzannulated forms like 11-Methylbenzo[a]carbazole, are nitrogen-containing heterocyclic aromatic compounds. These compounds are frequently identified as components of complex environmental mixtures originating from both natural and anthropogenic sources. They are notably present in fossil fuels and their products.

Key contaminated matrices where these compounds are found include:

Crude Oil and Petroleum Products: Carbazoles and their alkylated derivatives are naturally occurring constituents of crude oil. nih.govresearchgate.net Their presence can interfere with refining processes, such as hydrodesulfurization, by acting as inhibitors. nih.gov

Creosote: This wood preservative is a complex mixture of several hundred compounds, including a significant fraction of nitrogen-containing heterocycles like carbazole and its derivatives. nih.govresearchgate.net

Coal Tar: A byproduct of coal processing, coal tar is rich in polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds, including various carbazole derivatives.

While specific data on the concentration of this compound in these matrices is not extensively detailed in the available literature, the general class of benzocarbazoles is recognized as a toxic and mutagenic component of petroleum and creosote contamination. nih.govresearchgate.net The environmental distribution of these compounds is influenced by their physicochemical properties. For instance, carbazole has a moderate organic carbon-normalized partition coefficient (Koc) value, suggesting low mobility in soil and a tendency to adsorb to environmental substrates. unilag.edu.ng This adsorption can limit its removal by processes like photolysis. nih.govunilag.edu.ng

Microbial Biodegradation Pathways and Mechanisms

The primary fate of carbazole derivatives in the environment is microbial biodegradation. unilag.edu.ng A wide variety of microorganisms have evolved enzymatic systems to utilize these compounds as a source of carbon, nitrogen, and energy. nih.govnih.gov

Isolation and Characterization of Carbazole-Degrading Microorganisms (e.g., Pseudomonas, Sphingomonas)

Numerous bacterial strains capable of degrading carbazole have been isolated from diverse environments, including contaminated soils, activated sludge, and freshwater. nih.govunilag.edu.ngnih.gov These microorganisms are typically isolated using enrichment culture techniques with carbazole as the sole source of carbon and nitrogen. nih.govmdpi.com

Among the most frequently isolated and studied carbazole-degrading bacteria are species belonging to the genera Pseudomonas and Sphingomonas. unilag.edu.ng Approximately 23% of carbazole degraders isolated from various samples belong to the genus Pseudomonas, while around 39% are from the genus Sphingomonas. unilag.edu.ng

Other genera that have demonstrated the ability to degrade carbazole include:

Achromobacter unilag.edu.ngnih.gov

Rhodococcus nih.govplos.org

Nocardioides nih.gov

Microbacterium nih.gov

Chryseobacterium nih.gov

Sphingobium mdpi.com

Some studies have also identified stable microbial consortia, where two or more bacterial species work synergistically to metabolize carbazole, even when individual strains cannot. nih.gov For example, a consortium of Chryseobacterium sp. NCY and Achromobacter sp. NCW was shown to effectively degrade carbazole. nih.gov

Microorganism GenusEnvironment of IsolationKey Characteristics
PseudomonasSoil, Activated Sludge, FreshwaterGram-negative; often utilizes carbazole as the sole source of carbon and nitrogen. nih.govunilag.edu.ngnih.gov
SphingomonasSoil, Activated Sludge, FreshwaterGram-negative; frequently isolated carbazole degrader. unilag.edu.ngnih.gov
RhodococcusContaminated SoilGram-positive; capable of degrading a range of aromatic compounds including carbazole. nih.govplos.org
AchromobacterRefinery Wastewater, Contaminated SoilCan be part of a carbazole-degrading consortium. unilag.edu.ngnih.gov
SphingobiumAntarctic SoilCold-adapted with the ability to degrade carbazole at low temperatures. mdpi.com

Elucidation of Enzymatic Degradation Pathways (e.g., Angular Dioxygenation)

The bacterial degradation of carbazole has been extensively studied, revealing several metabolic pathways. The most prominent and well-characterized is the angular dioxygenation pathway. nih.govunilag.edu.ngepa.gov This novel enzymatic reaction is a key step in the mineralization of the stable carbazole ring structure. epa.govresearchgate.net

The process is initiated by a multi-component enzyme system called carbazole 1,9a-dioxygenase (CARDO). unilag.edu.ng This enzyme attacks the carbazole molecule at the carbon atom adjacent to the nitrogen atom (C1) and the angular carbon atom (C9a) that bridges the two benzene (B151609) rings. unilag.edu.ngresearchgate.net This initial oxidation leads to the formation of an unstable intermediate, 2'-aminobiphenyl-2,3-diol (B1216862). unilag.edu.ngresearchgate.net

Subsequent enzymatic steps involve:

Meta-cleavage: The diol intermediate undergoes ring cleavage by a hydrolase.

Hydrolysis: This step yields anthranilic acid and 2-hydroxypenta-2,4-dienoate. researchgate.net

Further Metabolism: Anthranilic acid is then converted to catechol, which enters central metabolic pathways like the TCA cycle for complete mineralization. unilag.edu.ngresearchgate.net

While angular dioxygenation is the most common pathway, lateral dioxygenation at the C3 and C4 positions has also been reported as another mechanism for carbazole degradation. nih.govunilag.edu.ng

Identification and Analysis of Biodegradation Metabolites

The analysis of metabolic intermediates is crucial for elucidating biodegradation pathways. For the angular dioxygenation of carbazole, anthranilic acid and catechol are considered the signature metabolites. epa.govresearchgate.net These compounds have been consistently detected in the culture extracts of various carbazole-degrading bacteria. researchgate.net

Other metabolites identified in the degradation pathway include:

2'-aminobiphenyl-2,3-diol unilag.edu.ng

2-hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoate unilag.edu.ng

2-hydroxypenta-2,4-dienoate unilag.edu.ng

The specific metabolites produced can vary depending on the bacterial strain and the specific enzymatic machinery it possesses.

Impact of Methyl Substitutions on Biodegradability and Recalcitrance

The presence and position of methyl groups on the carbazole ring structure significantly influence the compound's susceptibility to microbial degradation. nih.govresearchgate.net Studies on various methyl-substituted carbazoles have shown that these substitutions can either enhance or hinder the degradation rate, often leading to increased recalcitrance.

Research findings indicate that the position of the methyl group is a critical factor. nih.govresearchgate.net For instance, a study using a Pseudomonas species found that C(1)-carbazoles (methyl group on the same ring as the nitrogen) were degraded preferentially over carbazole and C(2)-carbazoles. nih.govresearchgate.net However, within isomers, some substitutions can render the molecule more resistant to enzymatic attack. For example, 1,5-dimethyl carbazole was identified as a particularly recalcitrant isomer. nih.govresearchgate.net This increased resistance is often attributed to steric hindrance, where the methyl group physically blocks the active site of the degrading enzymes, preventing or slowing the initial enzymatic attack. colorado.edu

While specific studies on the biodegradability of this compound are limited, the general principles observed for other methylated carbazoles suggest that the methyl group on the benzannulated ring would likely impact its degradation rate compared to the parent benzo[a]carbazole compound.

Adsorption and Physical-Chemical Remediation Strategies

Alongside biodegradation, physical-chemical processes play a role in the environmental fate and remediation of carbazole derivatives. Adsorption to soil organic matter and sediments is a significant process that controls the mobility and bioavailability of these compounds. unilag.edu.ng The moderate Koc value of carbazole indicates that it will have low mobility in soil, binding to particulate matter, which can make it less available for microbial degradation or transport in water. unilag.edu.ng

For remediation of contaminated water and soil, adsorption-based strategies are a common approach. Activated carbon is a widely used adsorbent for removing a variety of organic pollutants, including heterocyclic aromatic compounds, from water due to its high surface area and porous structure. sciencepublishinggroup.com Biosorbents derived from agricultural waste, such as peanut shells, have also been investigated as cost-effective alternatives for the adsorption of organic contaminants. sciencepublishinggroup.com

Immobilization of microbial cells on a solid support is another strategy being explored to enhance the efficiency and stability of bioremediation processes. For example, Sphingomonas cells immobilized in magnetic gellan gum beads have shown higher and more stable carbazole degradation activity compared to free cells, offering a promising approach for use in biocatalysts for environmental cleanup. nih.gov

Adsorption Behavior on Geological and Engineered Adsorbents (e.g., Kaolinite (B1170537), Activated Biochar)

The fate and transport of carbazole derivatives in the environment are significantly influenced by their interaction with various surfaces. Adsorption to geological materials like kaolinite and engineered adsorbents such as activated biochar can control their mobility and bioavailability.

Kaolinite: Kaolinite, a common clay mineral, has a low cation exchange capacity and a relatively small surface area, which can limit its effectiveness as an adsorbent for organic compounds. However, its surface can be modified to enhance its adsorption capabilities. While specific studies on the adsorption of this compound onto kaolinite are not readily available, the adsorption of other organic molecules can provide insights. For instance, the adsorption of organic compounds on kaolinite is influenced by factors such as pH and the presence of other ions. The hydroxyl groups on the kaolinite surface can interact with polar functional groups of organic molecules. Given the aromatic nature of this compound, hydrophobic interactions with any organic matter associated with the kaolinite would also play a role in its adsorption.

Activated Biochar: Activated biochar, a carbonaceous material produced from the pyrolysis of biomass, is recognized for its high specific surface area and well-developed pore structure, making it an effective adsorbent for various organic pollutants. Studies on the adsorption of carbazole on activated biochar derived from rice husk have demonstrated its potential for removing such compounds from diesel. The high surface area and microporosity of the activated biochar provide ample sites for the adsorption of carbazole molecules. The adsorption mechanism is likely dominated by hydrophobic interactions and π-π stacking between the aromatic rings of the carbazole derivative and the graphitic surface of the biochar. The addition of a methyl and a benzo group to the carbazole structure in this compound would likely increase its hydrophobicity, potentially leading to stronger adsorption onto activated biochar compared to the parent carbazole molecule.

Below is a table summarizing the characteristics of these adsorbents and their potential interactions with carbazole derivatives.

AdsorbentKey CharacteristicsLikely Adsorption Mechanisms for this compound
Kaolinite Low cation exchange capacity, small surface areaHydrophobic interactions, potential for weak polar interactions
Activated Biochar High specific surface area, microporosity, graphitic surfaceHydrophobic interactions, π-π stacking

Utilization of Immobilized Microbial Cells for Enhanced Bioremediation

Bioremediation offers a promising and environmentally friendly approach to cleaning up sites contaminated with carbazole and its derivatives. The use of immobilized microbial cells has emerged as a strategy to enhance the efficiency and stability of the bioremediation process. Immobilization involves entrapping or attaching microbial cells that are capable of degrading specific pollutants onto a solid support material.

This technique offers several advantages over the use of free-living microbial cells, including:

Enhanced stability: Immobilization can protect microorganisms from harsh environmental conditions, such as pH fluctuations and the presence of toxic substances.

Easier separation and reuse: The immobilized biocatalysts can be easily separated from the treated effluent, allowing for their reuse in subsequent treatment cycles.

Higher cell densities: Immobilization allows for the maintenance of high concentrations of degrading microorganisms in the reactor, leading to higher degradation rates.

For the bioremediation of carbazole, various bacterial strains have been identified that can utilize it as a source of carbon and nitrogen. Immobilizing these cells in matrices such as gellan gum or calcium alginate has been shown to be effective. For example, the immobilization of Sphingomonas sp. has been successfully used for carbazole degradation. The enhanced degradation is attributed to the high density of cells and their protection within the immobilization matrix. While specific studies on the bioremediation of this compound using immobilized cells are limited, the enzymatic pathways responsible for carbazole degradation are often broad enough to act on substituted derivatives. Therefore, it is expected that this technology would also be applicable to the remediation of this compound.

Environmental Fate and Transport Studies in Aquatic and Terrestrial Systems

Understanding the environmental fate and transport of this compound is essential for assessing its potential environmental risks. Its behavior in aquatic and terrestrial systems is governed by a combination of its physicochemical properties and environmental factors.

Partitioning Behavior and Mobility in Environmental Compartments

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments, such as water, soil, sediment, and air. This behavior is largely dictated by the compound's water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For a compound like this compound, which is a larger and more substituted molecule than carbazole, it is expected to have a lower water solubility and a higher Kow. This suggests a strong tendency to partition from the aqueous phase to organic-rich phases like soil organic matter and sediments.

The mobility of this compound in the environment is inversely related to its tendency to adsorb to solid phases. Due to its likely high hydrophobicity, its mobility in soil and aquatic systems is expected to be low. It will tend to be strongly sorbed to soil and sediment particles, which will limit its transport by water. The organic carbon content of the soil or sediment is a key factor controlling this sorption, with higher organic carbon leading to greater sorption and reduced mobility. The average organic carbon-normalized partition coefficient (Koc) for carbazole is 637, indicating low mobility in soil nih.gov. The Koc for this compound is expected to be even higher.

The following table summarizes the expected partitioning behavior and mobility of this compound.

Environmental CompartmentExpected Partitioning BehaviorImplication for Mobility
Water Low concentration in the dissolved phase, high partitioning to suspended solids and sediments.Low mobility in the aqueous phase.
Soil/Sediment Strong adsorption to organic matter.Low mobility, likely to accumulate in soil and sediment.
Air Low volatility expected due to high molecular weight.Limited long-range atmospheric transport.

Influence of Geochemical Factors (e.g., Thermal Maturity) on Distribution in Petroleum Systems

In petroleum systems, the distribution of carbazole and its derivatives, including this compound, is influenced by various geochemical factors, with thermal maturity of the source rock being a significant one. Thermal maturity refers to the extent of heat-induced alteration of organic matter in the subsurface.

Studies have shown that the relative abundance of different carbazole isomers can change with increasing thermal maturity. For instance, with increasing maturity, there is a general trend of decreasing alkylation. However, at the molecular level, more complex variations are observed. Some studies have indicated that the relative abundance of benzo[a]carbazole increases with maturity, while that of benzo[c]carbazole decreases researchgate.netresearchgate.net. This suggests that the ratio of these isomers could potentially be used as a maturity indicator for crude oils and source rocks.

The distribution of methyl-substituted carbazoles is also affected by thermal maturity. The relative proportions of different methylcarbazole isomers can vary depending on the maturity level of the source rock. These changes in isomer distribution are thought to be due to differences in the thermal stability of the various isomers and their generation from different precursors at different stages of maturation. Therefore, the presence and relative abundance of this compound in a crude oil can provide clues about the thermal history of the petroleum system from which it originated.

Q & A

Basic: What experimental methodologies are recommended for synthesizing 11-Methylbenzo[a]carbazole and ensuring purity?

Answer:
this compound can be synthesized via reactions involving carbazole derivatives, potassium hydroxide, and alkylating agents (e.g., 2-chloroethanol) in solvents like dimethylformamide (DMF) under controlled conditions . Post-synthesis, purity is critical due to the optical sensitivity of carbazole derivatives to structural isomers. Analytical HPLC is recommended for purity verification, as demonstrated in studies where carbazole derivatives were recrystallized and confirmed via HPLC trace analysis . For lab-scale synthesis, recrystallization in polar solvents (e.g., ethanol) followed by vacuum drying ensures high yields and minimal impurities.

Advanced: How can factorial design optimize recombinant expression of carbazole-degrading enzymes like CarAa and CarAc?

Answer:
A two-level factorial design (2³) is effective for evaluating induction variables (cell concentration, temperature, time) in E. coli expression systems. For CarAa, optimal expression occurs at lower cell concentrations (Abs600 = 0.3), lower temperatures (25°C), and extended induction times (24 h), resulting in threefold higher yields compared to standard conditions. In contrast, CarAc and CarAd require higher cell concentrations (Abs600 = 0.5), elevated temperatures (37°C), and shorter durations (4 h) . Statistical tools like STATISTICA 6.0 can model variable interactions, reducing the need for iterative optimization.

Basic: Which computational methods accurately predict the electronic structure of carbazole derivatives?

Answer:
Self-consistent charge density functional tight-binding (SCC-DFTB) with long-range corrected (LC) parameters reliably predicts HOMO/LUMO energies, bandgaps, and dipole moments. For carbazole, SCC-DFTB yields a HOMO energy of -5.49 eV (vs. -5.68 eV via DFT), closely aligning with experimental values (-5.40 eV). LC-DFTB further refines bandgap predictions (4.13 eV for carbazole; 4.02 eV for O-doped derivatives) . Time-dependent DFTB (TD-DFTB) based on Casida’s approach is recommended for absorption spectra analysis, achieving λmax = 239 nm (experimental: 291 nm) .

Advanced: What NMR techniques elucidate intermolecular interactions between carbazole and solvents like DMF?

Answer:
Chemical shift titration, diffusion-ordered spectroscopy (DOSY), and NOESY experiments reveal hydrogen bonding between carbazole’s N–H and DMF’s aldehydic hydrogen. DOSY shows reduced self-diffusion coefficients (D) for both molecules, confirming complexation. NOESY cross-peaks indicate spatial proximity (<5 Å), supporting a CO⋯H–N hydrogen bond . Temperature-dependent NMR further quantifies bond stability, with higher temperatures weakening interactions. Pure shift NMR resolves overlapping <sup>1</sup>H signals in complex mixtures .

Basic: What environmental mobility properties should be considered for carbazole in soil systems?

Answer:
Carbazole exhibits low soil mobility (average Koc = 637) due to strong sorption to organic matter. However, in low-organic soils (e.g., 0.06% organic content), Koc values drop to 5300–12500, increasing groundwater mobility . Biodegradation half-lives range from 4.3 minutes to 6.2 hours in sewage inocula, suggesting moderate persistence. Batch fermentation studies at 700–800 ppm carbazole validate these rates .

Advanced: How do substituents modulate carbazole’s photophysical properties in optoelectronic applications?

Answer:
Substituents like methoxy or butyl groups alter conjugation and charge-transfer pathways. For example, 11-butyl-3-methoxy-11H-benzo[a]carbazole shows planar carbazole skeletons (dihedral angle = 4.22° with methoxybenzene), enhancing π-π stacking in OLEDs . In thermally activated delayed fluorescence (TADF) materials, ortho-linked carbazole donors with diphenyltriazine acceptors balance through-space (TSCT) and through-bond (TBCT) charge transfer, achieving high radiative decay rates (kF > 10⁶ s⁻¹) and reverse intersystem crossing (kRISC > 10⁵ s⁻¹) .

Advanced: How to resolve contradictory data in carbazole dioxygenase component expression?

Answer:
Contradictions arise from divergent optimal conditions for CarAa (low cell density, 25°C, 24 h) vs. CarAc/Ad (high density, 37°C, 4 h). This is attributed to protease susceptibility in E. coli: prolonged induction at lower temperatures stabilizes CarAa, while shorter, hotter conditions favor CarAc/Ad folding . Validating functionality via carbazole degradation assays (e.g., 20 ppm substrate clearance) ensures enzyme activity despite expression variability .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Skin/eye contact requires immediate rinsing with water (15+ minutes) and medical consultation for irritation . Use nitrile gloves and fume hoods during synthesis. Toxicity data gaps (e.g., aquatic toxicity) necessitate precautionary waste management. Storage should be in airtight containers at 4°C, away from oxidizers .

Advanced: How do carbazole derivatives inhibit bacterial FabH enzymes, and what structural modifications enhance activity?

Answer:
Carbazole’s planar structure binds FabH’s hydrophobic cavity, disrupting membrane function. Adding electron-withdrawing groups (e.g., nitro) to the 3,6-positions increases potency (IC50 < 1 µM). In Staphylococcus aureus, 3-nitro-6-fluorocarbazole derivatives reduce biofilm formation by 90% via π-π stacking with aromatic residues . SAR studies recommend maintaining the pyrrole ring’s integrity while modifying peripheral substituents for solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.